1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
1-(Furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic derivative of the dihydrobenzo[cd]indole-6-sulfonamide scaffold, modified with a furan-2-carbonyl substituent at the N1 position and dimethyl groups at the sulfonamide moiety. The benzo[cd]indole core provides a rigid aromatic system, while the sulfonamide and carbonyl groups enhance solubility and enable interactions with hydrophobic and polar residues in target proteins .
The synthesis of this compound follows a general pathway:
Core formation: Benz[cd]indol-2(1H)-one is synthesized via aminolysis of naphthalic anhydride (74% yield) .
Sulfonation: Chlorosulfonic acid reacts with the core to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield) .
Substitution: The sulfonyl chloride intermediate reacts with dimethylamine and furan-2-carbonyl chloride to introduce the N,N-dimethyl sulfonamide and N1-furan-2-carbonyl groups, respectively .
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGRAOZLXVFITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. The interaction often involves binding to the active site of the target, leading to changes in the target’s function.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific activity of the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have a variety of potential effects at the molecular and cellular level.
Biological Activity
1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a fused indole structure with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
This compound acts primarily as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is implicated in various inflammatory diseases. By inhibiting TNF-α, this compound may reduce inflammation and modulate immune responses.
Efficacy in Assays
Recent studies have demonstrated the biological activity of related compounds with similar structures. For instance, a study reported that analogs of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibited IC50 values as low as 3 μM against TNF-α, indicating significant potency compared to earlier compounds . The following table summarizes relevant findings:
| Compound Name | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| EJMC-1 | 14 | TNF-α Inhibition | |
| 4e | 3 | TNF-α Inhibition | |
| S10 | 6.5 | TNF-α Inhibition |
In Vitro Studies
In vitro studies have shown that the compound effectively reduces TNF-α induced signaling pathways. For example, in cell-based assays using NF-kB reporter gene assays, compounds derived from the same scaffold were able to significantly inhibit TNF-induced NF-kB activation .
Potential Therapeutic Applications
Given its mechanism of action and observed efficacy, this compound holds promise as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Comparison with Similar Compounds
TNF-α Inhibition
- S10 (N-(2-naphthyl)-substituted) exhibits a 2.2-fold improvement in TNF-α inhibition (IC50 = 14 µM) over EJMC-1 due to enhanced hydrophobic interactions with Tyr59 in the TNF-α binding pocket .
- SPD304, a non-sulfonamide inhibitor, shows superior potency (IC50 = 6.4 µM) owing to its U-shaped conformation and broader hydrophobic contacts .
- However, its dimethyl sulfonamide could improve solubility and metabolic stability .
RORγ Inhibition
- Derivatives with bulky aryl substituents (e.g., biaryl or naphthyl groups) demonstrate sub-µM activity against RORγ by occupying the ligand-binding domain’s hydrophobic cleft .
- The target compound’s furan group, being smaller, may limit RORγ binding unless paired with additional polar interactions.
Structure-Activity Relationships (SAR)
N1 Substituents :
- Bulky hydrophobic groups (e.g., naphthyl in S10) enhance TNF-α inhibition by filling a hydrophobic subpocket .
- Polar groups (e.g., hydroxyl in compounds 31–32) improve solubility but reduce target binding .
- Furan-2-carbonyl may balance hydrophobicity and polarity but requires empirical validation.
Aryl sulfonamides (e.g., S10) prioritize target affinity over pharmacokinetic properties .
Q & A
What synthetic routes are available for 1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via sulfonamide coupling or acyl transfer reactions. A validated approach involves reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP). Reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) significantly affect yields due to steric hindrance from the fused benzo[cd]indole core .
Methodological Insight : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to acyl chloride) and use DMF for better solubility. Monitor via TLC (ethyl acetate/hexane, 3:1) to minimize side products like unreacted sulfonyl chloride.
How can researchers address low yields during the coupling of sulfonamide and furan-2-carbonyl groups?
Advanced Research Question
Low yields often stem from incomplete activation of the sulfonyl chloride intermediate or competing hydrolysis. Pre-activation of the sulfonyl chloride with catalytic DMAP (5 mol%) enhances electrophilicity, while inert atmosphere (N₂) minimizes moisture-induced degradation . Alternatively, microwave-assisted synthesis (80–100°C, 30 min) improves reaction efficiency by 15–20% compared to conventional heating .
Data Contradiction Note : reports yield losses due to high-temperature decomposition (>150°C), necessitating a balance between reaction acceleration and thermal stability.
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
Use a combination of:
- ¹H/¹³C NMR : Identify key protons (e.g., N,N-dimethyl groups at δ 2.8–3.1 ppm, furan carbonyl at ~δ 165 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1340–1160 cm⁻¹) and furan C=O (1680–1700 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Advanced Tip : For stereochemical ambiguity in the benzo[cd]indole core, employ NOESY to verify spatial proximity of aromatic protons .
How does the furan-2-carbonyl group influence the compound’s electronic properties?
Advanced Research Question
The electron-withdrawing furan-2-carbonyl group increases the electrophilicity of the sulfonamide moiety, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes). DFT calculations (B3LYP/6-31G*) reveal a 0.3 eV reduction in HOMO-LUMO gap compared to non-acylated analogs, suggesting improved redox activity .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from impurity profiles or assay conditions. For example, residual DMF (common in synthesis) inhibits some kinases, skewing IC₅₀ values. Mitigation strategies:
- Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
- Validate biological assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
What are the recommended protocols for evaluating in vitro toxicity of this compound?
Basic Research Question
Use HepG2 or HEK293 cell lines for cytotoxicity screening (MTT assay, 24–48 h exposure). Include positive controls (e.g., doxorubicin) and measure mitochondrial membrane potential (JC-1 staining) to assess apoptosis. Toxicity thresholds (IC₅₀ < 10 µM) correlate with off-target binding to cytochrome P450 isoforms .
How can computational modeling predict binding modes of this compound with protein targets?
Advanced Research Question
Perform molecular docking (AutoDock Vina) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Parameterize the furan carbonyl as a hydrogen-bond acceptor and the benzo[cd]indole core for π-π stacking. Validate with MD simulations (AMBER) to assess binding stability .
What solvent systems optimize solubility for pharmacokinetic studies?
Basic Research Question
The compound exhibits poor aqueous solubility (<1 µg/mL). Use co-solvents like PEG-400 (20–30% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance bioavailability. For IV formulations, employ micellar solubilization with polysorbate 80 .
How does the compound interact with sulfonamide-resistant bacterial strains?
Advanced Research Question
Resistance often arises from mutated dihydropteroate synthase (DHPS). Test against E. coli ΔfolP strains and compare IC₅₀ to wild-type. Synergistic studies with trimethoprim (1:4 ratio) can bypass resistance via dual folate pathway inhibition .
What degradation pathways are observed under accelerated stability conditions?
Advanced Research Question
Under light (ICH Q1B) and heat (40°C/75% RH), the furan-2-carbonyl group undergoes oxidative ring-opening, forming a diketone byproduct. Monitor via UPLC-PDA and stabilize with antioxidants (e.g., BHT, 0.01% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
